molecular formula C11H13ClO B13525753 (1-(2-Chlorobenzyl)cyclopropyl)methanol

(1-(2-Chlorobenzyl)cyclopropyl)methanol

Cat. No.: B13525753
M. Wt: 196.67 g/mol
InChI Key: YGUQILHTDRWBDK-UHFFFAOYSA-N
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Description

(1-(2-Chlorobenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 2-chlorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Corresponding aldehyde or carboxylic acid

    Reduction: Cyclopropylmethane derivative

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Chemistry: (1-(2-Chlorobenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to study enzyme activity and protein-ligand interactions .

Medicine: The compound is investigated for its potential pharmacological properties. It serves as a lead compound in the development of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (1-(2-Chlorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropyl group and the chlorobenzyl moiety contribute to its binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • (1-(2-Bromobenzyl)cyclopropyl)methanol
  • (1-(2-Fluorobenzyl)cyclopropyl)methanol
  • (1-(2-Methylbenzyl)cyclopropyl)methanol

Comparison: Compared to its analogs, (1-(2-Chlorobenzyl)cyclopropyl)methanol exhibits unique reactivity due to the presence of the chlorine atom. The electron-withdrawing nature of the chlorine atom influences the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions . Additionally, the steric effects of the cyclopropyl group contribute to its distinct properties and applications .

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C11H13ClO/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4,13H,5-8H2

InChI Key

YGUQILHTDRWBDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CC=C2Cl)CO

Origin of Product

United States

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